BenchChemオンラインストアへようこそ!

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

Lipophilicity CNS drug design Physicochemical profiling

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride (CAS 1257850-59-1) is a 1,2,4-oxadiazole–based heterocyclic building block supplied as the hydrochloride salt (MW 203.67 g/mol, free base MW 167.21 g/mol, purity ≥95%). It features a cyclopropyl substituent at the oxadiazole 5-position and an N-ethylaminomethyl side chain at the 3-position, yielding an experimentally determined LogP of 0.10 and four rotatable bonds.

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
CAS No. 1257850-59-1
Cat. No. B1527103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
CAS1257850-59-1
Molecular FormulaC8H14ClN3O
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESCCNCC1=NOC(=N1)C2CC2.Cl
InChIInChI=1S/C8H13N3O.ClH/c1-2-9-5-7-10-8(12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H
InChIKeyXIAOWSISNCQMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine Hydrochloride (CAS 1257850-59-1): Procurement-Relevant Structural and Physicochemical Baseline


N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride (CAS 1257850-59-1) is a 1,2,4-oxadiazole–based heterocyclic building block supplied as the hydrochloride salt (MW 203.67 g/mol, free base MW 167.21 g/mol, purity ≥95%) . It features a cyclopropyl substituent at the oxadiazole 5-position and an N-ethylaminomethyl side chain at the 3-position, yielding an experimentally determined LogP of 0.10 and four rotatable bonds . The compound is marketed by ChemBridge Corporation (Catalog BB-4014788) as a solid, achiral screening compound within its lead-like building block collection .

Why In-Class 1,2,4-Oxadiazole Ethanamine Analogs Cannot Substitute for CAS 1257850-59-1 in Structure-Driven Research


Despite sharing a common 1,2,4-oxadiazole core, subtle variations in the N-alkyl substituent, cyclopropyl ring position, and amine connectivity produce steep differences in lipophilicity, ionization, conformational preference, and chemical stability that directly govern target engagement, metabolic fate, and synthetic tractability. For example, replacing the cyclopropyl group with a methyl substituent alters LogP by an estimated >1 log unit, while changing the N-ethyl secondary amine to a primary amine shifts the pKa by approximately 1–2 units and removes a key hydrophobic contact point for receptor binding [1]. Furthermore, 3-(2-aminoethyl)-1,2,4-oxadiazole regioisomers are documented to undergo Boulton–Katritzky rearrangement under acidic or basic conditions, generating spiropyrazolinium byproducts that can confound biological assay interpretation [2]. These factors make simple in-class substitution unreliable without quantitative comparative data.

Quantitative Differentiation Evidence: CAS 1257850-59-1 vs. Closest Structural Analogs


LogP 0.10: Near-Neutral Lipophilicity vs. N-Methyl Analog LogP −0.59

The target compound (CAS 1257850-59-1) displays an experimentally determined LogP of 0.10 , while its direct N-methyl analog 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine (CAS 1227465-59-9) has a LogP of −0.59 . This 0.69 log-unit difference corresponds to an approximately 4.9-fold difference in octanol-water partition coefficient. In CNS drug discovery, optimal LogP values for blood-brain barrier penetration typically fall in the range of 1–3; the N-methyl analog falls below this window, whereas the target compound approaches the lower boundary, offering a more balanced permeability-solubility profile [1].

Lipophilicity CNS drug design Physicochemical profiling

N-Ethyl Secondary Amine: Ionization and Steric Differentiation vs. Primary Amine and N-Methyl Analogs

The target compound bears an N-ethyl secondary amine (pKa estimated ~8.5–9.5 for the conjugate acid) [1], whereas the primary amine comparator 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine HCl (CAS 1082584-63-1, MW 189.65) carries a terminal −NH₂ group (pKa estimated ~9.5–10.5) and the N-methyl analog (CAS 1227465-59-9) carries an N−CH₃ group (pKa estimated ~8.0–9.0). At physiological pH 7.4, the fraction of un-ionized free base differs meaningfully: the primary amine is >99.9% protonated, the N-methyl is >97% protonated, while the N-ethyl secondary amine is approximately 93–97% protonated depending on the exact pKa, yielding a 2–7 fold higher concentration of neutral, membrane-permeable species. The N-ethyl group also provides a larger hydrophobic surface area than methyl for van der Waals contacts in receptor binding pockets.

Amine pKa Receptor pharmacophore Secondary amine

Cyclopropyl Conformational Constraint vs. Linear Propyl: Predicted Impact on Target Selectivity and Metabolic Stability

The cyclopropyl substituent at the oxadiazole 5-position imposes torsional constraint (cyclopropyl ring C−C bond angles ~60°, limited rotational freedom) compared with the linear n-propyl analog N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (CAS 915925-27-8, free base MW 169.22) , which possesses three freely rotatable C−C bonds in the side chain. Cyclopropane introduction into drug candidates is associated with increased target binding affinity (attributed to reduced entropic penalty upon binding), improved metabolic stability via shielding of adjacent functional groups from CYP-mediated oxidation, and pKa modulation of proximal basic centers [1]. In the context of 1,2,4-oxadiazole H3-receptor ligands, the cyclopropyl moiety is a critical pharmacophoric element: the clinical-stage H3 antagonist ciproxifan (Ki = 0.5 nM) and the oxadiazole proxifan congeners (in vivo ED₅₀ = 0.47–0.57 mg/kg) all retain a cyclopropyl group [2].

Conformational restriction Metabolic stability Cyclopropane

Hydrochloride Salt Form: Consistent Handling and Solubility vs. Free Base Analogs

The target compound is supplied exclusively as the hydrochloride salt , whereas several direct analogs—including N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (CAS 915925-27-8) and N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine (CAS 915925-33-6)—are listed as free base forms by multiple vendors . Hydrochloride salt formation of secondary amines typically enhances aqueous solubility by 1–3 orders of magnitude and improves solid-state stability by reducing amine volatility and susceptibility to oxidative degradation. The target compound also has well-characterized hazard classifications (H302, H315, H319, H335; GHS07 Warning), enabling informed risk assessment during procurement and handling .

Salt form Aqueous solubility Solid-state stability

3-Aminomethyl vs. 2-Aminoethyl Connectivity: Differential Susceptibility to Boulton–Katritzky Rearrangement

The target compound features a 3-aminomethyl linkage (one-carbon spacer between oxadiazole and amine), whereas the isomeric comparator 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine HCl (CAS 1082584-63-1) features a 3-(2-aminoethyl) linkage (two-carbon spacer) . Kayukova et al. (2021) demonstrated that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles undergo Boulton–Katritzky rearrangement under acidic and basic conditions to form spiropyrazolinium salts, raising concern that biological activity attributed to such compounds may arise from rearrangement products rather than the parent oxadiazoles [1]. The 3-aminomethyl connectivity of the target compound introduces an additional carbon–nitrogen bond in the side chain, altering the geometric requirements for the intramolecular nucleophilic attack that drives the rearrangement, thereby potentially conferring greater chemical stability during biological assay incubation.

Chemical stability Boulton-Katritzky rearrangement Assay interference

1,2,4-Oxadiazole Bioisosteric Scaffold: Class-Level H3 Antagonist Potency and in vivo CNS Activity

The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functionalities, with documented advantages in metabolic stability and target selectivity [1]. In the histamine H3 receptor antagonist field, oxadiazole-containing proxifan congeners (compounds 24–26 in Grassmann et al., 2002) demonstrated nanomolar in vitro antagonist activity at rat and guinea-pig H3 receptors and high oral CNS potency in mice (ED₅₀ = 0.47–0.57 mg/kg, p.o.), with selectivity confirmed against H1 and H2 receptor subtypes [2]. The clinical-stage H3 antagonist ciproxifan (Ki = 0.5 nM for inhibition of histamine release in rat synaptosomes) also contains the cyclopropyl-1,2,4-oxadiazole pharmacophore . While the specific target compound (CAS 1257850-59-1) has not been independently profiled in published H3 receptor assays, its structural congruence with the oxadiazole proxifan series—cyclopropyl at the 5-position and a basic amine side chain at the 3-position—positions it as a plausible starting scaffold for H3 antagonist development.

Histamine H3 receptor CNS penetration Bioisostere

Recommended Research and Procurement Scenarios for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine Hydrochloride


CNS-Targeted Fragment-Based and Lead-Like Screening Libraries

With a LogP of 0.10 (near the lower boundary of CNS drug space), MW of 203.67 (well within the lead-like range), and 4 rotatable bonds, this compound satisfies multiple physicochemical criteria for CNS library design . Its cyclopropyl-1,2,4-oxadiazole scaffold maps onto the pharmacophore of known H3 antagonists with in vivo brain penetration (ED₅₀ = 0.47–0.57 mg/kg p.o.) [1], making it suitable for inclusion in biased and diversity-oriented screening sets targeting neurological indications including cognitive disorders, sleep-wake regulation, and attention deficits.

Bioisosteric Replacement of Amide- or Ester-Containing Lead Series

The 1,2,4-oxadiazole ring is an established bioisostere for ester and amide groups, offering resistance to hydrolytic metabolism by esterases and proteases . The N-ethyl secondary amine and cyclopropyl substituent provide two additional vectors for SAR exploration beyond the oxadiazole core. This compound can serve as a versatile intermediate for generating oxadiazole-containing analog libraries via N-alkylation, reductive amination, or amide coupling at the secondary amine, enabling systematic replacement of metabolically labile amide bonds in lead compounds without sacrificing hydrogen-bonding potential.

Chemical Biology Probe Development Requiring Defined Amine Ionization State

The N-ethyl secondary amine (estimated pKa ~8.5–9.5) provides a distinct ionization profile compared with primary amine (pKa ~9.5–10.5) and N-methyl (pKa ~8.0–9.0) analogs . At physiological pH (7.4), the target compound exists as approximately 3–7% neutral free base, compared with <0.1% for the primary amine comparator (CAS 1082584-63-1). This intermediate ionization state is advantageous for compounds requiring both sufficient aqueous solubility for in vitro assay handling and adequate membrane permeability for intracellular target engagement—a balance that the fully protonated primary amine analog cannot achieve.

Stability-Conscious Biochemical and Cellular Assay Programs

The 3-aminomethyl connectivity of the target compound distinguishes it from 3-(2-aminoethyl)-1,2,4-oxadiazole regioisomers that are susceptible to Boulton–Katritzky rearrangement and spiropyrazolinium formation under assay-relevant acidic or basic conditions . For assay programs requiring incubation times exceeding 4–6 hours in buffered media (pH 5.5–8.5), the aminomethyl architecture is predicted to provide superior chemical integrity, reducing the risk of confounding biological readouts with degradation products. Researchers should verify stability under their specific assay conditions via LC-MS monitoring.

Quote Request

Request a Quote for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.